molecular formula C6H13NO B6154910 (1R)-3-amino-1-cyclopropylpropan-1-ol CAS No. 2227914-89-6

(1R)-3-amino-1-cyclopropylpropan-1-ol

Cat. No. B6154910
CAS RN: 2227914-89-6
M. Wt: 115.2
InChI Key:
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Description

“(1R)-3-amino-1-cyclopropylpropan-1-ol” is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.1735 .


Molecular Structure Analysis

The InChI code for “(1R)-3-amino-1-cyclopropylpropan-1-ol” is 1S/C6H13NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-4,7H2/t6-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(1R)-3-amino-1-cyclopropylpropan-1-ol” is an oil at room temperature . It has a storage temperature of 4 degrees Celsius .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-3-amino-1-cyclopropylpropan-1-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropane carboxylic acid", "Ethylene diamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopropane carboxylic acid is reacted with ethylene diamine in methanol to form the corresponding imine intermediate.", "Step 2: The imine intermediate is reduced with sodium borohydride in methanol to form the corresponding amine intermediate.", "Step 3: The amine intermediate is treated with hydrochloric acid to form the hydrochloride salt.", "Step 4: The hydrochloride salt is treated with sodium hydroxide to liberate the free amine.", "Step 5: The free amine is reacted with epichlorohydrin in diethyl ether to form the corresponding epoxide intermediate.", "Step 6: The epoxide intermediate is opened with hydrochloric acid to form the target compound, (1R)-3-amino-1-cyclopropylpropan-1-ol." ] }

CAS RN

2227914-89-6

Product Name

(1R)-3-amino-1-cyclopropylpropan-1-ol

Molecular Formula

C6H13NO

Molecular Weight

115.2

Purity

95

Origin of Product

United States

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